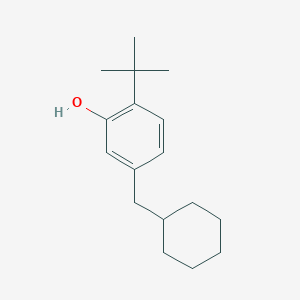

2-Tert-butyl-5-(cyclohexylmethyl)phenol

Beschreibung

2-Tert-butyl-5-(cyclohexylmethyl)phenol is a synthetic phenolic compound characterized by a tert-butyl group at the C2 position and a cyclohexylmethyl substituent at the C5 position of the aromatic ring (Figure 1). The tert-butyl group contributes steric bulk and electron-donating effects, while the cyclohexylmethyl moiety enhances lipophilicity and structural complexity. This compound has garnered attention in medicinal chemistry due to its potent inhibitory activity against bacterial neuraminidase (BNA), as evidenced by an IC50 of 0.05 µM .

Eigenschaften

Molekularformel |

C17H26O |

|---|---|

Molekulargewicht |

246.4 g/mol |

IUPAC-Name |

2-tert-butyl-5-(cyclohexylmethyl)phenol |

InChI |

InChI=1S/C17H26O/c1-17(2,3)15-10-9-14(12-16(15)18)11-13-7-5-4-6-8-13/h9-10,12-13,18H,4-8,11H2,1-3H3 |

InChI-Schlüssel |

LFBNFHAJUBMLGK-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)C1=C(C=C(C=C1)CC2CCCCC2)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-butyl-5-(cyclohexylmethyl)phenol can be achieved through several synthetic routes. One common method involves the alkylation of phenol with tert-butyl chloride and cyclohexylmethyl chloride in the presence of a strong base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of 2-tert-butyl-5-(cyclohexylmethyl)phenol may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as Lewis acids can also enhance the efficiency of the reaction.

Analyse Chemischer Reaktionen

Types of Reactions

2-Tert-butyl-5-(cyclohexylmethyl)phenol undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones.

Reduction: The compound can be reduced to form corresponding alcohols.

Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenolic group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Alcohols and corresponding reduced phenols.

Substitution: Halogenated phenols, nitrophenols, and other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

2-Tert-butyl-5-(cyclohexylmethyl)phenol has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential antioxidant properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized as an intermediate in the production of polymers, resins, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-tert-butyl-5-(cyclohexylmethyl)phenol involves its interaction with various molecular targets. The phenolic group can donate hydrogen atoms, acting as an antioxidant by neutralizing free radicals. This property is particularly valuable in preventing oxidative stress in biological systems. The compound may also interact with specific enzymes and receptors, modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substitution Patterns and Activity

The inhibitory potency of 2-tert-butyl-5-(cyclohexylmethyl)phenol is markedly superior to its parent compound, luteolin (IC50 = 4.4 µM), highlighting the critical role of the cyclohexylmethyl group in enhancing BNA inhibition . A comparison of key analogs is summarized in Table 1.

Table 1: Inhibitory Activity (IC50) of Phenolic Derivatives

Cyclization of the cyclohexylmethyl group with hydroxyl groups (e.g., compounds 3,5,6) retains inhibitory activity but reduces potency compared to the non-cyclized analog, suggesting that conformational flexibility optimizes target binding .

Substituent Effects on Physicochemical Properties

- Lipophilicity : The tert-butyl and cyclohexylmethyl groups increase logP values, enhancing membrane permeability but reducing aqueous solubility.

- Comparison with Fluorinated Analogs: 2-Tert-butyl-5-fluorophenol (CID 59458482) replaces the cyclohexylmethyl group with fluorine, introducing electron-withdrawing effects that may alter acidity (pKa) and hydrogen-bonding capacity . However, its BNA inhibitory activity remains uncharacterized.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.